molecular formula C11H16BFN2O2 B14081234 (5-Fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl)boronic acid

(5-Fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B14081234
M. Wt: 238.07 g/mol
InChI Key: RLNIASAEFIXVQD-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications in various chemical reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro group and a methylpiperidinyl group. The combination of these functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.

    Substitution: The fluoro and methylpiperidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

(5-Fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in enzyme inhibition and molecular recognition. The compound can interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

  • 2-Fluoro-5-fluoroalkoxypyridines
  • Pyrrolidine derivatives
  • Other boronic acid derivatives

Comparison: (5-Fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a fluoro group and a methylpiperidinyl group on the pyridine ring, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical reactions and applications .

Properties

Molecular Formula

C11H16BFN2O2

Molecular Weight

238.07 g/mol

IUPAC Name

[5-fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C11H16BFN2O2/c1-8-4-2-3-5-15(8)11-6-9(12(16)17)10(13)7-14-11/h6-8,16-17H,2-5H2,1H3

InChI Key

RLNIASAEFIXVQD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)N2CCCCC2C)(O)O

Origin of Product

United States

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